molecular formula C5H5NOS B072027 Pyrithione CAS No. 1121-30-8

Pyrithione

Cat. No. B072027
CAS RN: 1121-30-8
M. Wt: 127.17 g/mol
InChI Key: YBBJKCMMCRQZMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrithione's synthesis involves complex chemical reactions aiming to achieve its biologically active form. Key research has focused on sustainable catalytic methods for creating compounds like pyrithione, utilizing renewable resources and efficient reaction conditions to minimize environmental impact. For instance, Michlik and Kempe (2013) introduced a sustainable iridium-catalyzed synthesis process that links secondary alcohols and amino alcohols via deoxygenation, forming C–N and C–C bonds while eliminating hydrogen gas (Michlik & Kempe, 2013).

Molecular Structure Analysis

The molecular structure of pyrithione is crucial for its biological activity. Bond and Jones (2001) synthesized a novel hydrate form of zinc pyrithione, showing enhanced solubility and the ability to revert to the original material upon dehydration. This indicates the compound's structural versatility and potential for varied applications based on its solubility characteristics (Bond & Jones, 2001).

Chemical Reactions and Properties

Pyrithione undergoes specific chemical reactions that contribute to its antimicrobial action. Chandler and Segel (1978) demonstrated that pyrithione acts as a general inhibitor of membrane transport in fungi, affecting various transport systems and suggesting a mechanism through the collapse of transmembrane pH gradients (Chandler & Segel, 1978).

Physical Properties Analysis

The physical properties of pyrithione, such as solubility and stability, are essential for its application in products. The synthesis and characterization of zinc pyrithione hydrate by Bond and Jones revealed insights into its solubility and dehydration properties, providing a basis for understanding its behavior in various formulations (Bond & Jones, 2001).

Chemical Properties Analysis

Pyrithione's chemical properties, including its reactivity and interaction with metals, play a significant role in its antimicrobial efficacy. Studies on pyrithione metal complexes have explored their use as biocides and the mechanisms underlying their antimicrobial activity. For example, research by Turley et al. (2000) on pyrithiones as antifoulants discussed their environmental chemistry and preliminary risk assessment, highlighting their broad antimicrobial activity and potential as safe antifouling agents (Turley, Fenn, & Ritter, 2000).

Scientific Research Applications

  • Antifungal Mechanism in Neurospora crassa : Pyrithione induces membrane depolarization in the fungus Neurospora crassa, suggesting an inhibitory effect on membrane transport processes. This action is attributed to its impact on the primary proton pump which energizes transport (Ermolayeva & Sanders, 1995).

  • Antifouling Applications : Pyrithione's low water solubility and rapid degradation in water make it a potential eco-friendlier replacement for toxic antifoulants in marine paints. It degrades quickly to less toxic compounds and does not accumulate in sediments (Turley, Fenn, & Ritter, 2000).

  • Effects on Membrane Transport and ATP Levels : In fungi, pyrithione leads to decreased activities in various transport systems, suggesting it might collapse transmembrane ΔpH driving force and potentially inhibit growth by inactivating pyrithione (Chandler & Segel, 1978).

  • Membrane Transporters in Escherichia coli : Pyrithione and its metal complexes utilize specific membrane transporters for cellular uptake in E. coli, indicating a targeted antimicrobial mechanism (Salcedo-Sora et al., 2021).

  • Chromatographic Analysis of Pyrithiones : A method for quantifying pyrithione, particularly as a zinc(II) complex, via thin-layer chromatography, indicates its applicability in various analytical fields (Seymour & Bailey, 1981).

  • Inhibition of Yeast Growth through Copper Influx : Zinc pyrithione inhibits yeast growth by increasing cellular copper levels, affecting iron-sulfur cluster-containing proteins. This mechanism suggests pyrithione as a copper ionophore (Reeder et al., 2011).

  • Detection in Natural Waters : The method of cathodic stripping voltammetry allows for the detection of pyrithione in natural waters, highlighting its environmental monitoring potential (Mackie, Berg, & Readman, 2004).

  • Antimicrobial Activity of Pyrithione-based Ionic Liquids : Pyrithione incorporated into ionic liquids shows enhanced antimicrobial properties, including antiviral effects and improved diffusion through agar, broadening its application scope (Bromberger et al., 2020).

  • Inhibition of Herpes Simplex Virus Replication : Pyrithione acts as a zinc ionophore and inhibits herpes simplex virus by interfering with the cellular ubiquitin-proteasome system and NF-κB activation (Qiu et al., 2013).

  • Topical Application Effects on Human Skin : Zinc pyrithione's topical application results in increased zinc concentration in the skin, with potential localized toxicity concerns (Holmes et al., 2018).

  • Interactions with Bacterial Phospholipid Head Groups : Studies on pyrithione's interactions with bacterial phospholipids suggest a role in membrane destabilization, contributing to its antimicrobial action (Dinning et al., 1998).

Safety And Hazards

The safety data sheet for Zinc Pyrithione indicates that it is used as a laboratory chemical and for the synthesis of substances .

Future Directions

Future research is expected to yield further advances in ZnPT formulations for SD and also include re-purposing towards a range of other dermatologic applications, which is likely to have significant clinical impact .

properties

IUPAC Name

1-hydroxypyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c7-6-4-2-1-3-5(6)8/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBJKCMMCRQZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)N(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

15922-78-8 (hydrochloride salt)
Record name Pyrithione
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DSSTOX Substance ID

DTXSID4048010, DTXSID00149908
Record name 2-Mercaptopyridine monoxide
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Molecular Weight

127.17 g/mol
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Solubility

Soluble in cold water (Zinc salt)
Record name Pyrithione
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Mechanism of Action

Inhibition of fungal growth by pyrithione zinc is linked to increased copper uptake and cellular levels of copper, which is demonstrated by decreased CTR1-lacZ expression and slightly increased CUP1-lacZ expression in affected microorganisms. The coordination complex of pyrithione zinc dissociates, and pyrithione ligand forms a CuPT complex from available extracellular copper in the target organism. Pyrithione acts as an ionophore, interacting nonspecifically with the plasma membrane to shuttle copper into the cell, and facilitates copper transport across intracellular membranes. Copper may be shuttled into the mitochondria. Copper inactivates iron-sulfur (Fe-S) cluster-containing proteins via a mechanism similar to that described for copper-induced growth inhibition in bacteria. Decreased activity of Fe-S proteins leads to inhibition of fungal metabolism and fungal growth. Pyrithione zinc has been shown to slightly increase the levels of zinc.
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Product Name

Pyrithione

CAS RN

1121-30-8, 1121-31-9
Record name Pyrithione
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Record name 1-hydroxyl-1H-pyridine-2-thione
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Synthesis routes and methods

Procedure details

Preparation of Comparative Example 2a (chitosan-pyrithione complex): a chitosan slurry was prepared by stirring 1 g VNS-461 into 50 g DI water. A solution of pyrithione acid (PA) was prepared in a separate flask by mixing 2.61 g 40% sodium pyrithione (NAP) solution obtained as sodium Omadine ("Omadine" is a trademark of Olin Corp, Cheshire, Conn.), with 22.4 g DI water and stirring followed by 25.28 g 1% hydrochloric acid. By this method, 99% of the NaP is acidified. The PA solution was added to the chitosan slurry, the mixture stirred 30 minutes, and the chitosan-pyrithione complex was filtered. This process was repeated four more times to yield five filter cakes of chitosan-pyrithione complex.
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,900
Citations
JR Schwartz - Journal of drugs in dermatology: JDD, 2016 - europepmc.org
Zinc pyrithione (ZPT) is an active material that has been used for over 50 years to effectively treat dandruff and seborrheic dermatitis (D/SD). It has become the most common material for …
Number of citations: 69 europepmc.org
NL Reeder, J Xu, RS Youngquist… - British Journal of …, 2011 - academic.oup.com
… pyrithione than does zinc. Therefore, environmental copper could be replacing zinc in the culture medium, forming copper pyrithione … of copper replacing zinc as a ligand for pyrithione. …
Number of citations: 125 academic.oup.com
K Goka - Environmental research, 1999 - Elsevier
Early-life-stage toxicity tests of zinc pyrithione (Zpt) and commercial shampoos containing or not containing Zpt were performed on zebra fish and Japanese Medaka. The results …
Number of citations: 114 www.sciencedirect.com
SE Mangion, AM Holmes, MS Roberts - International Journal of Molecular …, 2021 - mdpi.com
Zinc pyrithione (ZnPT) is an anti-fungal drug delivered as a microparticle to skin epithelia. It is one of the most widely used ingredients worldwide in medicated shampoo for treating …
Number of citations: 18 www.mdpi.com
K Maraldo, I Dahllöf - Marine Pollution Bulletin, 2004 - Elsevier
The degradability of two antifouling biocides: zinc pyrithione (ZPT) and copper pyrithione (CPT) in seawater was examined. Reduction in toxicity due to degradation was monitored over …
Number of citations: 119 www.sciencedirect.com
E Guthery, LA Seal, EL Anderson - American journal of infection control, 2005 - Elsevier
… of the lesser-known zinc pyrithione and to evaluate its utility as a … This work includes a literature review of current zinc pyrithione … In addition, alcohol-based, zinc pyrithione-preserved, …
Number of citations: 101 www.sciencedirect.com
CJ Chandler, IH Segel - Antimicrobial agents and chemotherapy, 1978 - Am Soc Microbiol
Pyrithione is a general inhibitor of membrane transport processes in fungi. A brief preincubation of Penicillium mycelia with pyrithione … The degree of inhibition at any fixed pyrithione …
Number of citations: 144 journals.asm.org
DG Petersen, I Dahllof… - … Toxicology and Chemistry …, 2004 - Wiley Online Library
The effects of the new antifouling biocides, zinc pyrithione (ZPT) and copper pyrithione (CPT), onmicrobial communities in estuarine sediments were studied in microcosms. As …
Number of citations: 75 setac.onlinelibrary.wiley.com
R Marks, AD Pearse, AP Walker - British Journal of Dermatology, 1985 - academic.oup.com
Thirty‐two subjects who suffered from dandruff participated in a study in which one‐half of the head was washed with a shampoo containing 1% zinc pyrithione (ZPT) and the other half …
Number of citations: 158 academic.oup.com
Dinning, Eastwood, Collier - Journal of Applied Microbiology, 1998 - Wiley Online Library
Sodium pyrithione and zinc pyrithione (NaPT and ZnPT, respectively) are widely used as cosmetic preservatives and general antimicrobial agents. They have been shown to be active …

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